1-benzyl-1H-benzimidazole-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

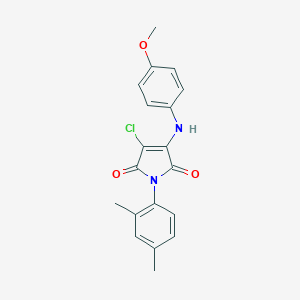

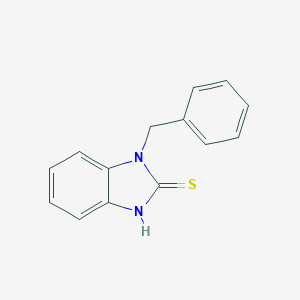

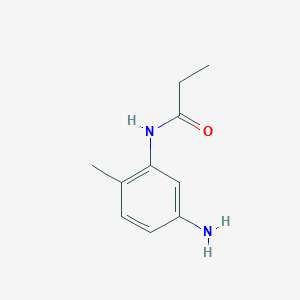

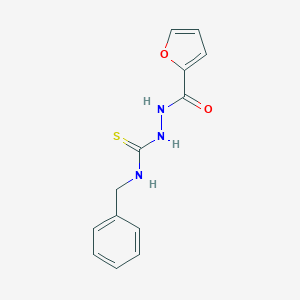

1-Benzyl-1H-benzimidazole-2-thiol is a chemical compound consisting of a benzimidazole ring with a thiol group and a benzyl substituent attached . It is used in organic synthesis and pharmaceutical research, with potential applications in the development of drugs or as a building block for the synthesis of other biologically active compounds .

Synthesis Analysis

The synthesis of benzimidazoles, including 1-benzyl-1H-benzimidazole-2-thiol, involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods include the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring with a thiol group and a benzyl substituent attached . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

Physical And Chemical Properties Analysis

1-Benzyl-1H-benzimidazole-2-thiol is a solid compound . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

科学研究应用

-

Pharmacological Applications

- Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are used in the synthesis of active pharmacological compounds .

- They have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

- Some benzimidazoles have found application in the therapeutic practice—bendamustine, nocodazole, denibulin, etc .

-

Corrosion Inhibitors

- Benzimidazoles are mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys .

- They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Green Chemistry

- Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents .

- The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Studies have demonstrated that compounds derived from benzimidazole with certain substituents have an antioxidant capacity comparable with that of the reference standard BHT .

-

Pharmacological Activities

- Benzimidazole scaffolds are considerably prevalent due to their isostructural pharmacophore of naturally occurring active biomolecules .

- Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

-

Antitumor Agents

-

Proton Pump Inhibitors

-

Antibacterial Agents

-

Antioxidants

-

Adjuvant Therapy for Pseudomonas aeruginosa Infections

- A study reported the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .

- The concept behind this approach relies on combatting bacterial virulence without affecting the viability of the organism and hence inducing milder selective pressure, which may lead to a lower rate of resistance development .

-

Antiviral Agents

-

Antihypertensive Agents

-

Analgesics

安全和危害

属性

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 |

Source

|

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-1H-benzimidazole-2-thiol | |

CAS RN |

31493-51-3 |

Source

|

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)